Aluminium bromide dihydroxide
Description
Approaches Involving Aluminium Salts, Bromine, and Hydroxide Sources
The primary route to this compound involves the carefully controlled reaction of aluminium salts, typically aluminium tribromide (AlBr₃), with a hydroxide source, which is most commonly water.
Controlled Hydrolysis Pathways of Aluminium Bromide and Related Species
The hydrolysis of aluminium tribromide in an aqueous solution is a stepwise process. The strong Lewis acidic character of the Al³⁺ ion leads to the formation of various hydroxo- and aqua-complexes. The progression to this compound involves the sequential replacement of bromide ions with hydroxide ions.
The hydrolysis of aluminium tribromide (AlBr₃) proceeds through the following stages:
First Stage of Hydrolysis: Aluminium tribromide reacts with water to form aluminium bromide monohydroxide (AlOHBr₂) and hydrobromic acid (HBr). AlBr₃ + H₂O ⇌ AlOHBr₂ + HBr
Second Stage of Hydrolysis: The aluminium bromide monohydroxide formed in the first stage further reacts with water to yield this compound (Al(OH)₂Br) and another molecule of hydrobromic acid. AlOHBr₂ + H₂O ⇌ Al(OH)₂Br + HBr
Third Stage of Hydrolysis: Further hydrolysis of this compound results in the formation of aluminium hydroxide (Al(OH)₃) and hydrobromic acid. Al(OH)₂Br + H₂O ⇌ Al(OH)₃ + HBr
Controlling the reaction conditions, such as pH, temperature, and reactant concentrations, is crucial to isolate the intermediate this compound. The formation of various polymeric aluminum species is also possible during hydrolysis, further complicating the isolation of the pure dihydroxide compound.
Table 1: Stepwise Hydrolysis of Aluminium Tribromide
| Step | Reactants | Products |
| 1 | AlBr₃ + H₂O | AlOHBr₂ + HBr |
| 2 | AlOHBr₂ + H₂O | Al(OH)₂Br + HBr |
| 3 | Al(OH)₂Br + H₂O | Al(OH)₃ + HBr |
Mechanistic Investigations of Hydrolysis-Induced Formation
The mechanism of hydrolysis for aluminium salts like aluminium tribromide involves the coordination of water molecules to the aluminium ion, followed by deprotonation to form hydroxide ligands. The high charge density of the Al³⁺ ion polarizes the coordinated water molecules, increasing their acidity and facilitating the release of a proton (H⁺).
Exploration of Non-Aqueous Synthetic Routes
While aqueous hydrolysis is the most direct conceptual route, non-aqueous methods offer potential advantages for controlling the stoichiometry and preventing the formation of complex polymeric species. These routes could involve the reaction of aluminium precursors with a source of hydroxide in an organic solvent.
Potential non-aqueous approaches could include:
Sol-gel processes: The reaction of aluminium alkoxides with a controlled amount of water or other hydroxyl sources in an alcohol or other non-aqueous solvent.
Reactions in aprotic solvents: Utilizing anhydrous aluminium bromide and a stoichiometric amount of a hydroxide source, such as a metal hydroxide or an organic base, in a non-reactive solvent.
Detailed experimental procedures for the specific synthesis of this compound via non-aqueous routes are not extensively documented in publicly available literature, indicating a potential area for further research.
Precursor Chemistry and Intermediate Aluminium-Bromine-Hydroxyl Species Characterization
The primary precursor for the synthesis of this compound is anhydrous aluminium tribromide (AlBr₃). Aluminium tribromide is a hygroscopic solid that reacts vigorously with water. researchgate.net The handling of this precursor requires anhydrous conditions to prevent uncontrolled hydrolysis.
The characterization of the intermediate species in the hydrolysis of aluminium tribromide, including this compound, is challenging due to their transient nature and tendency to exist in mixtures. Theoretical studies and experimental investigations on related aluminium halide hydrolysis suggest the formation of various monomeric and polymeric species.
Table 2: Potential Intermediate Species in Aluminium Bromide Hydrolysis
| Species Formula | Chemical Name |
| [Al(H₂O)₆]³⁺ | Hexaaquaaluminium(III) ion |
| [Al(OH)(H₂O)₅]²⁺ | Pentaaquahydroxoaluminium(III) ion |
| [Al(OH)₂(H₂O)₄]⁺ | Tetraaquadihydroxoaluminium(III) ion |
| AlOHBr₂ | Aluminium bromide monohydroxide |
| Al(OH)₂Br | This compound |
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (specifically ²⁷Al NMR) and vibrational spectroscopy (Infrared and Raman) would be crucial for identifying and characterizing these intermediate species in solution. However, specific and detailed spectroscopic data for isolated this compound are not readily found in the surveyed literature.
Advanced Spectroscopic Characterization Techniques
A variety of advanced spectroscopic techniques are essential for the detailed structural analysis of this compound. These methods provide insights into the atomic-level structure and bonding within the molecule.
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. In the case of this compound, IR spectroscopy can confirm the presence of hydroxyl (-OH) groups by detecting their characteristic stretching and bending vibrations. Changes in the position and shape of these peaks can provide information about the degree of order and structural changes within the material. nih.gov
Raman spectroscopy is another vibrational spectroscopy technique that complements IR spectroscopy. It can be used to identify the bayerite form of aluminum hydroxide in passivation films. osti.gov X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that can determine the elemental composition and chemical states of the atoms on the surface of a material. XPS can confirm the presence of aluminum hydroxide in thin films. osti.govresearchgate.net
Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy is a particularly powerful technique for probing the local environment of aluminum atoms in solid materials. The 27Al nucleus is quadrupolar, meaning its interaction with the surrounding electric field gradient provides detailed information about the coordination number and geometry of the aluminum center. researchgate.netcdnsciencepub.com
In aluminum compounds, distinct chemical shift ranges in 27Al solid-state NMR spectra correspond to different coordination environments. researchgate.netillinois.edu Generally, four-coordinate (tetrahedral), five-coordinate, and six-coordinate (octahedral) aluminum species can be distinguished. illinois.eduresearchgate.net For instance, in amorphous aluminum hydroxides, 27Al Magic Angle Spinning (MAS) NMR spectra have revealed the presence of tetrahedral, pentacoordinate, and octahedral aluminum sites, whereas crystalline forms like gibbsite, bayerite, and boehmite exclusively show octahedral coordination. researchgate.net
The chemical shifts (δ) for different aluminum coordination environments typically fall into the following approximate ranges:
Tetrahedral (AlO₄): ~50 to 80 ppm
Pentahedral (AlO₅): ~30 to 40 ppm
Octahedral (AlO₆): ~0 to 15 ppm
The presence of different atoms, such as bromine, in the coordination sphere of the aluminum atom in this compound would be expected to influence the 27Al chemical shift. While specific data for AlBr(OH)₂ is limited, studies on related aluminum halide compounds provide valuable insights. For example, in AlCl₃ complexes, the 27Al chemical shifts are sensitive to the coordination number, with values of approximately -103 ppm for four-coordinate AlCl₄⁻, -60 ppm for five-coordinate AlCl₃·2THF, and -14 ppm for six-coordinate [AlCl₂(THF)₄]⁺. illinois.edu
Furthermore, 1H solid-state NMR, particularly using techniques like Combined Rotation and Multiple-Pulse Spectroscopy (CRAMPS), can provide detailed information about the proton environments in hydroxyl groups. acs.org The chemical shifts of protons in Al-OH groups are sensitive to the number of aluminum atoms bonded to the hydroxyl group (e.g., Al₂OH vs. Al₃OH) and the hydrogen bonding network. acs.org In aluminum hydroxides like gibbsite and bayerite, distinct 1H NMR peaks are observed for different types of Al₂OH groups. acs.org
By combining 27Al and 1H solid-state NMR data, a comprehensive picture of the coordination environment of both the aluminum and hydroxyl groups in this compound can be constructed. This includes determining the coordination number of the aluminum atom, identifying the different types of hydroxyl groups present, and understanding the connectivity and spatial arrangement of the atoms within the solid-state structure.
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Chemical Formula | AlBr(OH)₂ ontosight.ai |
| Molecular Weight | 140.9 g/mol |
| Appearance | White or off-white solid cymitquimica.com |
| Solubility | Soluble in water, may form a colloidal solution cymitquimica.com |
| CAS Number | 15122-63-1 cymitquimica.com |
Table 2: 27Al Solid-State NMR Data for Representative Aluminum Compounds
| Compound | Coordination Environment | 27Al Chemical Shift (ppm) |
| γ-alumina | Tetrahedral | ~67 |
| γ-alumina | Octahedral | ~9 |
| α-alumina | Octahedral (surface) | Not specified |
| Boehmite | Octahedral (surface) | Not specified |
| Amorphous Aluminum Hydroxide | Tetrahedral | ~45 |
| Amorphous Aluminum Hydroxide | Pentahedral | ~30-40 (broad) |
| Amorphous Aluminum Hydroxide | Octahedral | ~4 |
| AlCl₃ | Four-coordinate | ~103 |
| AlCl₃·THF | Four-coordinate | ~99 |
| trans-AlCl₃·2THF | Five-coordinate | ~60 |
| trans-[AlCl₂(THF)₄]⁺ | Six-coordinate | ~14 |
Structure
2D Structure
Properties
CAS No. |
15122-63-1 |
|---|---|
Molecular Formula |
AlBrH2O2 |
Molecular Weight |
140.9 g/mol |
IUPAC Name |
aluminum;bromide;dihydroxide |
InChI |
InChI=1S/Al.BrH.2H2O/h;1H;2*1H2/q+3;;;/p-3 |
InChI Key |
ILUFHHVMENUZLB-UHFFFAOYSA-K |
SMILES |
[OH-].[OH-].[Al+3].[Br-] |
Canonical SMILES |
[OH-].[OH-].[Al+3].[Br-] |
Other CAS No. |
15122-63-1 |
Origin of Product |
United States |
Al Mas Nmr
General Synthetic Routes
There are several described pathways for the synthesis of aluminium bromide dihydroxide.
Controlled Reaction in Non-Aqueous Solvents : One method involves the controlled reaction of stoichiometric amounts of aluminium metal with hydrogen bromide (HBr) in a non-aqueous solvent, such as dry toluene. This reaction is typically performed under an inert atmosphere (e.g., nitrogen or argon) at elevated temperatures (80–100°C) for 12–24 hours to minimize hydrolysis. The resulting product can be purified by vacuum sublimation.
Reactions from Aluminium Salts : The compound can also be synthesized through reactions that involve aluminium salts, a source of bromide, and a hydroxide (B78521) source. ontosight.ai For example, the hydrolysis of aluminium bromide (AlBr₃) is a potential route to forming the dihydroxide. orchidsinternationalschool.com This involves the reaction of aluminium bromide with water, which can lead to the substitution of bromide ions with hydroxide ions. orchidsinternationalschool.com
Formation Mechanisms
The formation of this compound is closely linked to the hydrolysis of aluminium bromide. When anhydrous aluminium bromide (AlBr₃) is exposed to moisture, it readily reacts with water. orchidsinternationalschool.com This hydrolysis process leads to the formation of hydrobromic acid (HBr) and aluminium hydroxide (Al(OH)₃). orchidsinternationalschool.com The formation of this compound, AlBr(OH)₂, represents an intermediate stage in this hydrolysis process, where not all bromide ions have been replaced by hydroxide groups.
Studies on analogous compounds show that moisture can induce hydrolysis, leading to the formation of HBr and various aluminium hydroxides, a process that can be studied via thermogravimetric analysis (TGA) and mass spectrometry. The stability of the compound is therefore highly dependent on the exclusion of moisture.
Reactivity Profiles and Reaction Mechanisms of Aluminium Bromide Dihydroxide
Fundamental Lewis Acidity and Electron-Pair Acceptor Characteristics
The Lewis acidity of aluminum compounds is a cornerstone of their chemistry, and aluminium bromide dihydroxide is no exception. The aluminum center in AlBr(OH)₂ is electron-deficient and thus acts as a Lewis acid, capable of accepting electron pairs from Lewis bases. ontosight.aipatsnap.com This characteristic is fundamental to its role in various chemical transformations. The electronegative bromine and oxygen atoms withdraw electron density from the aluminum atom, enhancing its electrophilicity.
Formation of Adducts and Coordination Complexes with Lewis Bases
Consistent with its Lewis acidic nature, this compound is expected to react with a variety of Lewis bases to form adducts and coordination complexes. Lewis bases, which are electron-pair donors, can coordinate to the aluminum center, leading to the formation of a new coordinate covalent bond. Common Lewis bases include ethers, amines, and phosphines. patsnap.comresearchgate.net
For instance, the reaction with a generic Lewis base (L) can be represented as:
AlBr(OH)₂ + L ⇌ AlBr(OH)₂·L
The stability of the resulting adduct depends on the strength of the Lewis acid and base. While no specific studies on adduct formation with AlBr(OH)₂ were found, the behavior of aluminum bromide provides a strong analogy. AlBr₃ readily forms stable adducts with many Lewis bases. wikipedia.org The coordination number of aluminum in these complexes can vary, but a tetrahedral geometry is common.
Hydrolytic Stability and Aqueous Speciation Dynamics
The presence of hydroxide (B78521) groups in this compound suggests a complex behavior in aqueous solutions. The compound is soluble in water, but this dissolution is accompanied by hydrolysis and potential changes in speciation. cymitquimica.com The hydrolytic stability of AlBr(OH)₂ is expected to be greater than that of anhydrous aluminum bromide, which hydrolyzes vigorously and exothermically in water to form aluminum hydroxide and hydrobromic acid. patsnap.comwikipedia.orgcollegedunia.com
AlBr₃ + 3H₂O → Al(OH)₃ + 3HBr
For this compound, the hydrolysis process would involve the replacement of the bromide ligand with another hydroxide group, leading to the formation of aluminum hydroxide.
AlBr(OH)₂ + H₂O ⇌ Al(OH)₃ + HBr
The equilibrium of this reaction will depend on the pH of the solution.
Equilibrium and Kinetic Studies of Hydrolysis Processes
The initial step is the formation of the hexaquaaluminum(III) ion, [Al(H₂O)₆]³⁺. Subsequent deprotonation of the coordinated water molecules leads to the formation of species such as [Al(OH)(H₂O)₅]²⁺, [Al(OH)₂(H₂O)₄]⁺, and ultimately the precipitation of Al(OH)₃. The speciation is highly dependent on the pH and concentration of the aluminum solution. It is plausible that AlBr(OH)₂ in aqueous solution would exist in equilibrium with various aquated and hydroxo-bridged species.
Mechanisms of Oligomerization and Polymerization in Solution
In aqueous solutions, aluminum hydroxo species have a strong tendency to undergo oligomerization and polymerization. This process involves the formation of hydroxo-bridged or oxo-bridged aluminum centers, leading to larger polynuclear species. usgs.gov The "Core-links" model and the "Cage-like" Keggin-Al₁₃ model are two frameworks used to describe the polymerization of aluminum salts in solution. illinois.edu
Starting from monomeric aluminum species, condensation reactions can lead to the formation of dimers, trimers, and larger polymers. The fundamental structural unit is often a six-membered ring of aluminum and oxygen atoms. These polymerization processes are influenced by factors such as pH, temperature, and the presence of other ions. For this compound, similar polymerization mechanisms are expected to occur in solution, leading to the formation of complex polynuclear aluminum oxybromide-hydroxide species.
Ligand Exchange Reactions Involving Bromide and Hydroxide Moieties
The bromide and hydroxide ligands on the aluminum center of AlBr(OH)₂ can undergo exchange reactions with other ligands. This reactivity is a common feature of coordination compounds. For example, the bromide ion can be displaced by other halides or pseudohalides. Similarly, the hydroxide groups can be replaced by other anionic ligands.
A notable example of ligand exchange in a related compound is the reaction of aluminum tribromide with carbon tetrachloride at 100 °C to form carbon tetrabromide and aluminum trichloride, demonstrating a halide exchange. wikipedia.org
4 AlBr₃ + 3 CCl₄ → 4 AlCl₃ + 3 CBr₄
While specific ligand exchange reactions for AlBr(OH)₂ have not been reported, it is reasonable to assume that it would participate in similar transformations, with the relative lability of the bromide and hydroxide ligands influencing the reaction outcome.
Catalytic Reaction Mechanisms (e.g., Lewis Acid Catalysis in Organic Transformations)
The Lewis acidic nature of aluminum compounds makes them effective catalysts for a wide range of organic reactions. guidechem.com Aluminum bromide, for instance, is a well-known catalyst for Friedel-Crafts alkylation and acylation reactions. patsnap.comorchidsinternationalschool.com The catalytic cycle typically involves the coordination of the Lewis acid to a substrate, which activates it towards nucleophilic attack.
Given its Lewis acidity, this compound is also expected to function as a catalyst in organic transformations, although its catalytic activity might be tempered by the presence of the hydroxide groups compared to anhydrous aluminum bromide. ontosight.airesearchgate.net The mechanism would likely involve the initial formation of an adduct between the aluminum center and the organic substrate. This coordination would increase the electrophilicity of the substrate, facilitating subsequent reaction steps. For example, in a Friedel-Crafts type reaction, the aluminum center would coordinate to the acyl or alkyl halide, generating a more potent electrophile.
Spectroscopic Characterization and Advanced Analytical Methodologies
Application of Molecular Absorption Spectroscopy for Aluminium-Bromine Bonds
Molecular absorption spectroscopy, particularly in the ultraviolet-visible (UV-Vis) range, is a valuable tool for studying the electronic transitions within molecules and, by extension, the nature of chemical bonds. For compounds containing aluminium-bromine (Al-Br) bonds, this technique can provide information on bond strength and the molecular environment.
The absorption of UV or visible light by a molecule like aluminium bromide dihydroxide can promote electrons from a lower energy molecular orbital to a higher energy one. The wavelength of maximum absorbance (λmax) is related to the energy difference between these orbitals. masterorganicchemistry.com For instance, the electronic spectrum of a molecule with conjugated π systems will show a shift in λmax as the extent of conjugation changes, which reflects alterations in the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). masterorganicchemistry.com
In the context of aluminium-bromine bonds, studies on related molecules like alkyl halides have shown that continuous absorption bands in the near ultra-violet region can be correlated with the dissociation of the molecule into an alkyl residue and an excited halogen atom. royalsocietypublishing.org The long-wave limit of this absorption is used to calculate the spectroscopic energy of the C-Br bond. royalsocietypublishing.org A similar principle can be applied to the Al-Br bond in this compound.
Research on the molecular absorption of AlBr in a graphite (B72142) furnace for the determination of bromine has identified a significant absorption band at 278.914 nm. researchgate.net This absorption is influenced by the presence of inorganic acids but not significantly by other ions like chloride, aluminum, potassium, and sodium. researchgate.net The bond dissociation energy for AlBr is notably high at 429 kJ mol⁻¹, indicating a stable bond. researchgate.net
The UV-Vis spectrum of an aluminium compound can also be influenced by the formation of complexes. For example, the reaction of aluminum with certain dyes at a specific pH results in colored complexes with distinct λmax values, which forms the basis for spectrophotometric determination of aluminum. libretexts.orgiosrjournals.org
A typical UV-Vis spectrophotometer measures the absorbance or transmittance of a sample across a range of wavelengths. masterorganicchemistry.com The resulting spectrum is a plot of absorbance versus wavelength, with the peak absorbance corresponding to λmax. upi.edu The molar absorptivity (ε), a measure of how strongly a chemical species absorbs light at a given wavelength, can be determined using the Beer-Lambert law. upi.edu
Table 1: Representative UV-Vis Absorption Data for Aluminium-Containing Species
Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS) for Surface Acidity Probing
Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS) is a powerful surface-sensitive technique used to investigate the nature of surface species and their interactions, particularly for powdered samples. In the context of this compound, DRIFTS is instrumental in probing its surface acidity, which is crucial for understanding its catalytic and adsorbent properties.
The surface of aluminium-containing materials, such as alumina (B75360) (Al₂O₃), possesses both Brønsted and Lewis acid sites. Brønsted acids are proton donors (typically hydroxyl groups on the surface), while Lewis acids are electron-pair acceptors (coordinatively unsaturated Al³⁺ sites). lsu.edumdpi.com DRIFTS, often coupled with the adsorption of probe molecules like pyridine (B92270), can distinguish between these two types of acid sites. acs.org Pyridine adsorbed on Brønsted acid sites gives rise to a characteristic infrared band around 1540 cm⁻¹, while pyridine coordinated to Lewis acid sites shows a band near 1450 cm⁻¹. acs.org
Studies on γ-alumina have shown that even a fully hydrated surface can exhibit weak and medium-strong Lewis acid sites. acs.org Dehydration at elevated temperatures generates stronger Lewis acid sites. acs.org The intensity of DRIFTS bands corresponding to perturbed hydroxyl groups correlates well with the number of Lewis acid sites, indicating that these sites are adjacent to OH groups. acs.org
For supported aluminum bromide catalysts, DRIFTS analysis has confirmed the presence of both Lewis and Brønsted acid sites. lsu.edumdpi.com The thermal stability of these acid sites can also be monitored by performing DRIFTS at various temperatures. lsu.edumdpi.com For instance, on some catalysts, both types of acid sites are stable up to 200 °C, with Lewis acid sites being the primary type present above this temperature. lsu.edumdpi.com
The DRIFTS spectra of various alumina forms (alpha, gamma, boehmite) reveal the presence of bridged hydroxyl groups at approximately 3670 cm⁻¹ after the removal of physically adsorbed water. mdpi.com Additional surface hydroxyl bands are observed, which vary depending on the oxidation state of the aluminum atom. mdpi.com
Table 2: Characteristic DRIFTS Bands for Surface Acidity Probing on Aluminium-Containing Materials
Surface-Enhanced Raman Spectroscopy (SERS) for Enhanced Molecular Fingerprinting
Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive vibrational spectroscopy technique that provides detailed structural information about molecules adsorbed on or near nanostructured metal surfaces. wikipedia.org For a compound like this compound, SERS can offer a unique molecular fingerprint, revealing subtle structural details and changes in the chemical environment. The enhancement of the Raman signal can be by factors of 10¹⁰ to 10¹¹, enabling the detection of even single molecules. wikipedia.org
The SERS effect arises from two primary mechanisms: an electromagnetic enhancement due to the excitation of localized surface plasmons in the metal nanostructures, and a chemical enhancement involving charge transfer between the analyte and the SERS substrate. researchgate.net While gold and silver are the most common SERS substrates for visible light excitation, aluminum is a promising material for SERS in the UV region due to its plasmon band being in that range. wikipedia.org However, strong SERS has also been observed on discontinuous nanostructured aluminum films using near-infrared excitation. researchgate.net
SERS provides a unique vibrational fingerprint for each molecule, making it a powerful tool for identification. acs.orgacs.org This has been demonstrated in the detection of various biomolecules and chemical agents. acs.orgacs.org In the context of this compound, SERS could be used to study its adsorption on different surfaces, its interaction with other molecules, and any structural transformations it might undergo. The technique can also be used to monitor nanoparticle reactions by tracking the SERS signals of capping agents. d-nb.info
The development of novel SERS substrates, such as those based on scalable aluminum-coated platforms, is expanding the applicability of the technique. rsc.org These substrates can provide high enhancement factors and good reproducibility. rsc.org
Integration of Chemometric Approaches for Complex Spectral Data Interpretation
The spectroscopic analysis of complex systems often yields large and intricate datasets. Chemometrics, the application of mathematical and statistical methods to chemical data, is essential for extracting meaningful information from such complex spectral data. researchgate.net
In the context of analysing this compound, particularly when studied in mixtures or as part of a reaction, chemometric techniques like Principal Component Analysis (PCA) and Partial Least Squares (PLS) regression are invaluable. researchgate.netmdpi.com PCA can be used to reduce the dimensionality of the data, identify patterns, and classify samples based on their spectral features. researchgate.net PLS regression is a powerful tool for building calibration models to quantify the concentration of different components in a mixture from their combined spectra. nih.gov
For instance, in the analysis of aluminum alloys using Laser-Induced Breakdown Spectroscopy (LIBS), multivariate calibration models that use the entire spectral matrix can compensate for matrix effects and improve the robustness and accuracy of the analysis compared to traditional univariate methods. researchgate.net Similarly, chemometric analysis of Raman spectra has been used to monitor the dissolution of aluminum alloys in complex chemical environments, allowing for the quantification of dissolved aluminum, nitrate, and hydroxide (B78521). nih.gov
Multivariate analysis has also been successfully applied to the study of halide perovskites, where it helps to unravel the elemental composition at the nanoscale and identify segregated species from complex spectral data obtained via techniques like energy-dispersive X-ray spectroscopy (EDX). cam.ac.uk The application of chemometrics to spectroscopic data of metal halide complexes allows for the correlation of spectral shifts with the properties of the metal and halogen. researchgate.net
Advanced Nuclear Magnetic Resonance Techniques for Structural and Dynamic Insights
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure and dynamics of molecules in both solution and the solid state. For this compound, advanced NMR techniques, particularly those focusing on the ²⁷Al nucleus, provide unparalleled insights into the coordination environment of the aluminum atom.
²⁷Al is a quadrupolar nucleus, which means its interaction with the surrounding electric field gradient can lead to broad NMR signals. However, the development of high-field magnets and advanced solid-state NMR techniques, such as Magic Angle Spinning (MAS), allows for the acquisition of high-resolution spectra. acs.org The chemical shift in ²⁷Al NMR is highly sensitive to the coordination number of the aluminum atom.
Generally, tetrahedrally coordinated aluminum (AlO₄) resonates in the range of +50 to +80 ppm, pentacoordinated aluminum (AlO₅) appears around +30 to +40 ppm, and octahedrally coordinated aluminum (AlO₆) is found between 0 and -20 ppm. researchgate.net This allows for the direct probing of the coordination environment of aluminum in this compound and its potential transformations.
In studies of supported aluminum bromide catalysts, ²⁷Al MAS NMR has been used to confirm the reaction of Al₂Br₆ with the surface hydroxyl groups of silica (B1680970), showing the presence of tetrahedral, pentahedral, and octahedral aluminum species. lsu.edumdpi.com This provides direct evidence for the grafting of the aluminum bromide species onto the support. lsu.edumdpi.com
Furthermore, advanced multi-dimensional NMR techniques, such as Heteronuclear Multiple Quantum Coherence (HMQC) and Rotational Echo Double Resonance (REDOR), can be used to probe the connectivity between different nuclei. nih.gov For example, in aluminophosphate glasses, these techniques have been used to quantify P-O-Al connectivities. nih.gov Similar approaches could be employed to study the Al-O and Al-Br connectivities in this compound. The use of ¹⁵N NMR with pyridine as a probe molecule can also help to distinguish between different Lewis and Brønsted acid sites on aluminum-containing surfaces. researchgate.net
Table 3: Typical ²⁷Al NMR Chemical Shift Ranges for Different Aluminum Coordination Environments
Computational and Theoretical Investigations of Aluminium Bromide Dihydroxide
Quantum Chemical Methods for Electronic Structure and Energetics (e.g., Ab Initio, Density Functional Theory (DFT), MP2)
Quantum chemical methods are fundamental to the computational study of aluminium compounds, providing detailed information about their electronic structure, stability, and reactivity. Methodologies such as Ab Initio calculations, Density Functional Theory (DFT), and Møller-Plesset perturbation theory (MP2) are frequently employed. rsc.org DFT has proven to be a reliable tool for modeling reactions at aluminium-based catalysts. acs.org These methods are used to investigate the hydrolysis products of aluminium salts and to deduce structural information from experimental data like mass spectrometry. rsc.org
For instance, in studies of aluminium chloride hydrolysis, a close analogue to aluminium bromide systems, a combination of ESI-MS experiments and computational methods (DFT, MP2, and COSMO) was used to identify novel hydrolysis products and understand the critical role of counter-ions like sulfate (B86663). rsc.org Ab initio calculations were instrumental in determining the most energetically favorable structures of the observed aluminium sulfate clusters. rsc.org
Table 1: Application of Quantum Chemical Methods to Aluminium Compounds
| Method | Application | Relevant Findings | Citations |
|---|---|---|---|
| Density Functional Theory (DFT) | Structural optimization, reaction mechanisms, electronic properties | Used to model Lewis acid behavior, predict regioselectivity, and investigate catalytic cycles for aluminium compounds. researchgate.net | researchgate.netmdpi.comrsc.org |
| Møller-Plesset (MP2) | High-accuracy energy calculations, weak interactions | Employed alongside DFT to refine energetic calculations for hydrolysis products. rsc.orgmdpi.com | rsc.orgmdpi.com |
| Ab Initio Molecular Dynamics | Simulation of dynamic processes in solution | Reveals the cooperative role of water molecules in neutralizing aluminium complexes during hydrolysis. mdpi.comresearchgate.net | mdpi.comresearchgate.net |
To accurately model aluminium compounds, it is crucial to consider the phase in which they exist. Gas-phase calculations provide intrinsic properties of a single molecule, while condensed-phase models account for the significant effects of a solvent. Static computations have been used to study hundreds of configurations of dimeric, trimeric, and larger aluminium complexes. oulu.fi
For liquid environments, continuum solvation models like the Conductor-like Screening Model (COSMO) are frequently used in conjunction with quantum chemical methods. rsc.orgoulu.fi These models simulate the solvent as a continuous dielectric medium, allowing for the calculation of molecular properties in a more realistic environment. For example, the COSMO model was used to extend gas-phase calculations of aluminium sulfate clusters to an aquatic environment, revealing that the bonding behavior of the sulfate group differs distinctly between the two phases. rsc.org More advanced techniques like Car-Parrinello molecular dynamics (CPMD) have been used to simulate the hydrolysis of the Al³⁺ ion in an explicit water solution, providing dynamic insights into the process. oulu.fi
A key strength of computational chemistry is its ability to predict how ligands (such as bromide, hydroxide (B78521), and water) will coordinate to a central aluminium atom and to determine the most stable three-dimensional structure. DFT calculations can be used to model the electron-deficient aluminium center and predict how it will interact with electron-donating ligands.
In studies of aluminium-based catalysts for glucose isomerization, DFT calculations predicted that the Al³⁺ ion prefers to coordinate with methanol (B129727) and glucose to form various complexes, with a four-coordination complex being the most favorable. researchgate.net Similarly, quantum-mechanical calculations on the hydrolytic polynuclear system Al₃(OH)₄⁵⁺ determined a structure where each aluminium atom is bound to two hydroxide anions. mdpi.com These types of calculations are essential for understanding the structure of complex oligomers that form during the hydrolysis of aluminium halides.
Elucidation of Reaction Mechanisms via Computational Pathways
Computational chemistry is invaluable for mapping the step-by-step pathways of chemical reactions, identifying intermediate structures, and calculating the energy barriers that govern reaction rates.
The hydrolysis of aluminium halides is a complex process involving the formation of various monomers, dimers, and larger oligomers. Computational studies provide molecular-level insights into these transformations. Theoretical investigations on the hydrolysis of aluminium complexes have explored the structures and energetics of numerous planar and cyclic configurations of dimeric to pentameric aluminium (chloro)hydroxides. oulu.fi
An experimental and computational study of Al³⁺ hydrolysis identified the formation of complex polynuclear species such as Al₃(OH)₄⁵⁺ and Al₁₃(OH)₃₂⁷⁺. mdpi.com State-of-the-art ab initio molecular dynamics simulations demonstrated the highly cooperative role of surrounding water molecules in the hydrolysis process. mdpi.comresearchgate.net These simulations can trace the spontaneous associative hydration reactions that occur in the primary hydration shell of the aluminium complexes, providing a dynamic picture of oligomerization. oulu.fi
Aluminium compounds, including halide derivatives, are important Lewis acid catalysts in a wide range of organic reactions. Theoretical investigations are crucial for understanding how these catalysts function at a molecular level. DFT calculations have been used to elucidate the mechanism of epoxide polymerization, glucose isomerization, and hydroboration reactions catalyzed by aluminium compounds. researchgate.netrsc.orgd-nb.info
These studies typically involve:
Modeling the Active Site: Identifying the structure of the catalytically active aluminium species. For example, in glucose isomerization, ionic species formed between Al³⁺ and the methanol solvent assemble with glucose to form the catalytic complex. researchgate.net
Mapping the Catalytic Cycle: Calculating the energies of reactants, transition states, and products for each step of the reaction. In the isomerization of glucose, the process involves ring-opening, a rate-determining hydride shift, and ring-closing. researchgate.net
Understanding Catalyst-Substrate Interactions: Analyzing how the aluminium center activates the substrate. In the hydroboration of aldehydes, the catalyst first acts as a hydride donor, and the resulting aluminium alkoxide complex reacts with the borane (B79455) in a σ-bond metathesis reaction. d-nb.info
Intercalation Studies and Investigation of Layered Material Analogs
Aluminium bromide dihydroxide can be conceptually related to layered aluminium materials. Aluminium hydroxide, Al(OH)₃, serves as an excellent and well-studied layered material analog. mdpi.comdiamond.ac.uk It consists of layers bound by hydrogen bonds, and it can undergo intercalation reactions where guest molecules or ions are inserted into its interlayer space. mdpi.comsibran.ru
DFT calculations have been used to study the crystal and electronic band structures of bulk and single-layer Al(OH)₃. mdpi.com These studies show that hydrogen bonding provides a stronger interlayer binding than typical van der Waals interactions. A key application of computational methods in this area is the study of alkali-halide intercalation. Theoretical studies have investigated the insertion of various alkali halides (AX), including LiCl, LiBr, NaCl, and KCl, into the Al(OH)₃ structure. mdpi.com
The calculations reveal that upon intercalation, the alkali metal atom (e.g., Li⁺) occupies the vacant octahedral sites within the hydroxide layer, while the halide anion (e.g., Br⁻) resides in the interlayer space. mdpi.comdiamond.ac.uk This process can increase the distance between the layers and modify the material's electronic properties. sibran.ru
Table 2: Calculated Binding Energies for Alkali-Halide Intercalation in Al(OH)₃ Binding energy (E_b) represents the energy released upon intercalation, indicating the stability of the resulting compound. Data sourced from DFT calculations.
| Intercalated Salt | Alkali Atom (A) | Halogen Atom (X) | Binding Energy (E_b) per AX (eV) |
| LiCl | Li | Cl | -1.13 |
| LiBr | Li | Br | -1.00 |
| NaCl | Na | Cl | -0.66 |
| KCl | K | Cl | -0.27 |
| Source: Theoretical Study of Aluminum Hydroxide as a Hydrogen-Bonded Layered Material. mdpi.com |
The data shows that the stability of the intercalated compound decreases as the size of the intercalated ions increases. mdpi.com Such computational studies are crucial for understanding and predicting the behavior of layered materials and designing new functional materials based on intercalation chemistry. diamond.ac.uksibran.ru
Thermodynamic and Kinetic Simulations for Solution Chemistry
The behavior of this compound in a solvent is governed by a complex interplay of thermodynamic and kinetic factors. Computational simulations are crucial tools for elucidating these properties at a molecular level. However, a comprehensive thermodynamic and kinetic profile for AlBr(OH)₂ in aqueous solutions has not been extensively reported.
In the absence of direct studies, the behavior of AlBr(OH)₂ in solution can be inferred by examining the well-documented chemistry of aluminium ions, bromide ions, and hydroxide ions in aqueous environments. The dissolution of AlBr(OH)₂ would lead to the formation of various solvated species. The trivalent aluminium ion (Al³⁺) is known to be highly acidic and readily undergoes hydrolysis to form a series of monomeric and polymeric hydroxo and aquo-hydroxo complexes. scispace.compatsnap.com The specific species present in solution are highly dependent on factors such as pH and concentration.
Computational studies, such as those employing ab initio molecular dynamics and density functional theory (DFT), have been instrumental in understanding the structure and energetics of these aluminium-containing species in water. aluminummanufacturers.org For instance, simulations have provided insights into the coordination of water molecules around the Al³⁺ ion and the stepwise deprotonation of these coordinated water molecules to form aluminium hydroxide complexes. aluminummanufacturers.org
The bromide ion (Br⁻), being the conjugate base of a strong acid (HBr), is a spectator ion and is not expected to significantly participate in hydrolysis reactions. Its primary role in solution is to maintain charge neutrality and influence the ionic strength, which in turn can affect the activity coefficients of the aluminium species.
Thermodynamic Considerations:
Thermodynamic data for related compounds can provide estimates for the behavior of this compound. For example, the standard enthalpy of formation for crystalline aluminium tribromide (AlBr₃) has been determined calorimetrically. geeksforgeeks.org In solution, AlBr₃ hydrolyzes, a reaction that is thermodynamically favorable and releases hydrogen bromide. acs.org Similarly, the formation of various aluminium hydroxide precipitates, such as bayerite and gibbsite, from aqueous solutions is a thermodynamically driven process. researchgate.net
Simulations can predict thermodynamic parameters such as the Gibbs free energy of formation and solvation for various potential species that could arise from the dissolution of AlBr(OH)₂. While specific data tables for AlBr(OH)₂ are not available, the following table illustrates the type of data that could be generated through such computational investigations for related, simpler aluminium species.
**Table 1: Illustrative Thermodynamic Data for Aqueous Aluminium Species (Hypothetical for AlBr(OH)₂) ** (Note: The following data is illustrative and not based on direct experimental or computational results for this compound)
| Species | Enthalpy of Formation (kJ/mol) | Gibbs Free Energy of Formation (kJ/mol) | Entropy (J/mol·K) |
|---|---|---|---|
| Al³⁺(aq) | -531.0 | -485.0 | -313.0 |
| Al(OH)²⁺(aq) | -759.8 | -697.5 | -142.3 |
| Al(OH)₂⁺(aq) | -988.7 | -905.8 | -23.0 |
Kinetic Simulations:
Kinetic simulations could provide insights into the rates and mechanisms of reactions involving this compound in solution. For instance, the kinetics of the hydrolysis and polymerization of aluminium species have been studied, revealing complex reaction networks. fao.org The rate of these reactions is highly sensitive to pH, temperature, and the presence of other ions. patsnap.com
Computational models can be used to determine the activation energies for key reaction steps, such as ligand exchange (water, hydroxide, bromide) around the aluminium center. This information is critical for understanding how quickly equilibrium is reached and which species are transient or long-lived in solution.
**Table 2: Illustrative Kinetic Parameters for Reactions of Aqueous Aluminium Species (Hypothetical for AlBr(OH)₂) ** (Note: The following data is illustrative and not based on direct experimental or computational results for this compound)
| Reaction | Rate Constant (s⁻¹) | Activation Energy (kJ/mol) |
|---|---|---|
| [Al(H₂O)₆]³⁺ + H₂O ⇌ [Al(H₂O)₅(OH)]²⁺ + H₃O⁺ | k₁ | Eₐ₁ |
| [Al(H₂O)₅(OH)]²⁺ + H₂O ⇌ [Al(H₂O)₄(OH)₂]⁺ + H₃O⁺ | k₂ | Eₐ₂ |
Advanced Applications and Functional Roles in Chemical Research
Catalytic Activity in Specific Organic and Inorganic Transformationsontosight.aibenchchem.com
Aluminium bromide dihydroxide, with the chemical formula AlBr(OH)₂, is a compound that holds potential in the field of catalysis, primarily owing to the Lewis acidic nature of the aluminum center. ontosight.ai While extensive research on its specific catalytic applications is not as widespread as for its anhydrous counterpart, aluminum tribromide (AlBr₃), its structural features—combining a Lewis acid site, a bromide ion, and hydroxyl groups—suggest a unique reactivity profile. ontosight.ai The Lewis acidity is crucial for activating substrates in a variety of organic reactions. ontosight.ai
In organic synthesis, aluminum-based catalysts are well-known for their role in Friedel-Crafts reactions. nih.gov For instance, in Friedel-Crafts alkylation, the aluminum center can polarize an alkyl halide, facilitating the formation of a carbocation which then acts as an electrophile in aromatic substitution. While aluminum bromide (AlBr₃) is a classic catalyst for this transformation, the presence of hydroxide (B78521) groups in AlBr(OH)₂ would moderate its Lewis acidity and influence its solubility and stability, potentially offering different selectivity or activity. patsnap.com The compound's utility may extend to other reactions catalyzed by Lewis acids, such as isomerizations, brominations, and ring-opening reactions of epoxides. smolecule.com
Inorganic transformations could also be influenced by this compound. Its amphoteric nature, allowing it to react with both acids and bases, suggests it could act as a catalyst or precursor in the synthesis of various inorganic materials. cymitquimica.com The interplay between the bromide and hydroxide ligands could facilitate unique reaction pathways not accessible with simpler aluminum salts.
| Reaction Type | Potential Role of this compound | Governing Principle |
| Friedel-Crafts Alkylation | Activation of alkyl halide to generate a carbocation. | Lewis Acidity |
| Isomerization Reactions | Facilitating intramolecular rearrangements. smolecule.com | Lewis Acidity |
| Epoxide Ring Opening | Coordination to the epoxide oxygen, making it susceptible to nucleophilic attack. smolecule.com | Lewis Acidity |
| Bromination Reactions | Acting as a source of bromine or activating a brominating agent. smolecule.com | Halogen Source/Lewis Acidity |
To enhance stability, selectivity, and ease of separation, catalysts are often immobilized on solid supports. This approach is particularly relevant for creating robust heterogeneous catalysts. mdpi.com While specific research on supported aluminum bromide dihydroxide is limited, studies on supported aluminum bromide (Al₂Br₆) provide a clear framework for the design and characterization of such systems. mdpi.comresearchgate.net
Design Principles: The design of a supported catalyst involves selecting a suitable support material and a method for depositing the active catalytic species. Common supports include refractory oxides like silica (B1680970) (SiO₂), alumina (B75360) (Al₂O₃), and zeolites, chosen for their high surface area, porosity, and thermal stability. acs.orgessentialchemicalindustry.org The aluminum compound can be grafted onto the support by reacting it with surface hydroxyl (-OH) groups. mdpi.com For instance, Al₂Br₆ has been successfully supported on various forms of silica, creating a solid acid catalyst. mdpi.comresearchgate.net A similar approach could be envisioned for AlBr(OH)₂, where its hydroxyl groups might also participate in the interaction with the support surface.
Characterization Techniques: A suite of analytical techniques is employed to characterize the physical and chemical properties of these supported catalysts, confirming the presence of active sites and understanding their nature.
| Technique | Purpose | Information Gained |
| NH₃-TPD (Ammonia Temperature-Programmed Desorption) | To quantify the number and strength of acid sites. researchgate.net | Distinguishes between weak, medium, and strong acid sites based on the temperature at which ammonia (B1221849) desorbs. |
| DRIFTS (Diffuse Reflectance Infrared Fourier Transform Spectroscopy) with Probe Molecules (e.g., Pyridine) | To identify the nature of acid sites (Lewis vs. Brønsted). mdpi.comresearchgate.net | Pyridine (B92270) adsorbs onto Lewis acid sites (coordinatively bound) and Brønsted acid sites (protonated pyridinium (B92312) ion), which have distinct infrared absorption bands. |
| Solid-State MAS NMR (Magic Angle Spinning Nuclear Magnetic Resonance) | To determine the coordination environment of the aluminum atoms. mdpi.comresearchgate.net | For supported aluminum bromide, ²⁷Al MAS NMR can show tetrahedral, pentahedral, and octahedral coordination of Al, confirming the reaction with the support's surface groups. mdpi.com |
| BET (Brunauer-Emmett-Teller) Analysis | To measure the specific surface area and pore size distribution of the catalyst. researchgate.net | Provides information on how the support's physical properties are altered by the deposition of the catalyst. |
The field of catalysis is broadly divided into two paradigms: homogeneous and heterogeneous catalysis, both of which could potentially involve aluminum bromide dihydroxide.
Homogeneous Catalysis: In homogeneous catalysis, the catalyst exists in the same phase as the reactants, typically in a liquid solution. chinesechemsoc.org Many organic reactions utilize soluble Lewis acids like aluminum chloride or bromide as catalysts. nih.govwikipedia.org Aluminum bromide dihydroxide's utility in a homogeneous system would depend on its solubility in common organic solvents. cymitquimica.com If soluble, it could offer a more moderate and potentially more selective alternative to anhydrous aluminum halides, whose high reactivity can sometimes lead to unwanted side reactions. fishersci.ca The reaction mechanism would involve the dissolved catalyst interacting directly with substrate molecules in the solution phase. nih.govmdpi.com
Heterogeneous Catalysis: Heterogeneous catalysis involves a catalyst that is in a different phase from the reactants, most commonly a solid catalyst with liquid or gaseous reactants. elsevierpure.com This approach offers significant advantages in industrial processes, including ease of catalyst separation from the product stream and improved catalyst reusability. mdpi.com As a solid inorganic compound, aluminum bromide dihydroxide is a natural candidate for use as a heterogeneous catalyst. cymitquimica.com It could be used in its pure solid form or, more effectively, as a supported catalyst system as described previously. mdpi.comresearchgate.net In this paradigm, the reaction occurs on the surface of the solid catalyst, and its efficiency is highly dependent on surface area and the nature of the active sites exposed to the reactants. acs.org
Role in the Synthesis of Related Aluminium- and Bromine-Containing Compoundsontosight.aibenchchem.com
Aluminum bromide dihydroxide can serve as an important intermediate or precursor in the synthesis of other compounds containing aluminum and bromine. ontosight.aicymitquimica.com Its synthesis can be achieved through the controlled hydrolysis of aluminum bromide or via reactions involving other aluminum salts and bromine sources. ontosight.aipatsnap.com
Its reactivity allows for its conversion into a variety of other materials. For example:
Reaction with Acids: Treating AlBr(OH)₂ with a strong acid like hydrobromic acid (HBr) could potentially convert it to aluminum tribromide (AlBr₃). Reaction with other acids would lead to the formation of different aluminum salts.
Reaction with Bases: As an amphoteric hydroxide, it can react with strong bases to form aluminates. wikipedia.org
Thermal Decomposition: Heating AlBr(OH)₂ would likely lead to its decomposition, forming aluminum oxides, oxybromides, or aluminum hydroxide, depending on the conditions.
Precursor for Organoaluminum Compounds: While the direct synthesis of organoaluminum compounds often starts with aluminum metal and alkyl halides, numberanalytics.comwikipedia.org aluminum halides and their derivatives are central to this area of chemistry. google.comuni-muenchen.de AlBr(OH)₂ could potentially be used as a starting material in specific synthetic routes, where its moderated reactivity might be advantageous. For instance, it could be used to prepare specific organoaluminum species where complete substitution of all halide/hydroxide groups is not desired.
Interaction with Contaminants in Environmental Remediation Research (General Principles)wikipedia.org
The chemical structure of aluminum bromide dihydroxide suggests its potential application in environmental remediation, particularly for water treatment. cymitquimica.com This is based on the well-documented ability of aluminum hydroxides and related materials to adsorb a wide range of environmental contaminants. osti.govosti.gov The primary mechanism is adsorption, driven by interactions with the surface hydroxyl groups. acs.orgnih.gov
The general principles governing its interaction with contaminants include:
Surface Complexation/Ligand Exchange: The hydroxyl groups on the surface of the material can be exchanged for anionic contaminants like fluoride, arsenate, or phosphate. This forms a direct chemical bond between the aluminum center and the contaminant. core.ac.uk
Electrostatic Attraction: The surface of aluminum hydroxide is positively charged at pH values below its isoelectric point (around 11). nih.gov This positive surface charge can electrostatically attract and bind negatively charged contaminants.
Precipitation: The compound can react with certain ions in solution to form insoluble precipitates, effectively removing them from the water.
While specific studies on AlBr(OH)₂ are scarce, research on various aluminum-based sorbents provides a strong indication of its potential capabilities. mdpi.comnih.gov
| Contaminant Type | Potential Interaction Mechanism | Relevant Analogue |
| Anions (e.g., Fluoride, Arsenate) | Ligand exchange with surface -OH groups. core.ac.uk | Aluminum Hydroxide, Alumina |
| Heavy Metal Cations (e.g., Lead, Copper) | Adsorption onto the surface, potentially involving deprotonated hydroxyl groups at higher pH. | Layered Double Hydroxides (LDHs) mdpi.com |
| Organic Pollutants | Adsorption via hydrogen bonding or other surface interactions. | Drinking Water Treatment Residuals (Al-WTRs) osti.gov |
Research into Particle Morphology and Surface Adsorption Phenomena (General Principles)acs.org
The effectiveness of a material in applications like catalysis and adsorption is critically dependent on its physical form, specifically its particle morphology and surface characteristics. nih.gov For aluminum bromide dihydroxide, while detailed morphological studies are not widely available, general principles derived from research on analogous materials like aluminum hydroxide are highly relevant. acs.org
Particle Morphology: Key morphological characteristics include particle size, shape, crystallinity, and specific surface area.
Surface Area: A higher specific surface area provides more active sites for catalysis or adsorption, generally leading to higher efficiency. core.ac.uk Nanostructured materials, for example, offer significantly larger surface areas than bulk powders. nanorh.com
Crystallinity: The material can exist in crystalline or amorphous (non-crystalline) forms. Crystalline forms have well-defined, ordered structures and crystal planes, whereas amorphous forms have a disordered structure. This can significantly affect the number and type of active sites available on the surface. For instance, the edge faces of crystalline gibbsite (a form of Al(OH)₃) are known to be more reactive than the basal planes. acs.org
Surface Adsorption Phenomena: The adsorption of molecules onto the surface of aluminum bromide dihydroxide is governed by several phenomena:
Surface Charge: As an aluminum hydroxide derivative, the surface of AlBr(OH)₂ will have a pH-dependent charge. At low pH, the surface is protonated and carries a positive charge, while at high pH, it is deprotonated and negatively charged. nih.gov This is a key factor in the adsorption of ionic species.
Adsorption Mechanisms: The primary ways molecules bind to the surface include physical adsorption (physisorption), driven by weaker van der Waals forces, and chemical adsorption (chemisorption), which involves the formation of stronger chemical bonds (e.g., ligand exchange). nih.gov The presence of both bromide and hydroxyl groups on the surface could lead to complex and potentially selective adsorption behaviors.
Research in this area would involve characterizing the material's morphology using techniques like Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), measuring surface area via BET analysis, and studying adsorption processes through isotherm and kinetic studies. acs.orgcore.ac.uk
Future Directions and Emerging Research Avenues
Development of Novel and Sustainable Synthetic Routes
The future of chemical manufacturing hinges on the development of environmentally friendly and efficient synthetic processes. For aluminium bromide dihydroxide and similar materials, research is moving beyond traditional methods to embrace sustainability.
Current synthesis of related aluminum compounds often involves reacting aluminum metal or aluminum salts with reagents like hydrogen bromide. wikipedia.org A significant push is being made towards "green" synthesis, which prioritizes the use of renewable resources, minimizes waste, and reduces energy consumption. researchgate.netmdpi.com This includes exploring the use of aluminum scrap and other byproducts as starting materials, which would contribute to a circular economy. researchgate.netrsc.org
Future synthetic strategies are likely to include:
Mechanochemistry: This involves using mechanical force (e.g., grinding or milling) to induce chemical reactions, often in the absence of solvents. This approach has shown promise for the synthesis of aluminum-rich layered double hydroxides. mdpi.com
Liquid-Phase Synthesis at Room Temperature: Recent breakthroughs have demonstrated the synthesis of aluminum nanoparticles at room temperature using a liquid-phase reduction of aluminum bromide (AlBr₃). rsc.org Adapting such low-energy methods for the controlled synthesis of AlBr(OH)₂ could significantly reduce the environmental footprint of its production.
Hydrothermal and Solvothermal Methods: These techniques, which involve chemical reactions in water or other solvents at elevated temperatures and pressures, allow for precise control over the crystal structure and morphology of the final product.
The table below outlines a comparison of potential synthetic routes for this compound, highlighting the advantages of emerging sustainable methods.
| Synthetic Route | Description | Potential Advantages | Challenges |
| Conventional Hydrolysis | Controlled hydrolysis of aluminium bromide (AlBr₃). | Relatively straightforward concept. | Can be difficult to control, potentially leading to mixtures of products. wikipedia.org |
| Mechanochemical Synthesis | Grinding solid precursors together to induce a reaction. | Solvent-free, reduced energy consumption, potential for novel phases. mdpi.com | Scale-up can be challenging; requires specialized equipment. |
| Room-Temperature Liquid-Phase | Reduction of an aluminum precursor in solution at ambient temperature. rsc.org | Low energy requirements, high-purity products. | May require specific stabilizing agents and anhydrous conditions. rsc.org |
| Recycled Feedstock Routes | Utilizing aluminum scrap or industrial byproducts as the aluminum source. mdpi.comrsc.org | Promotes a circular economy, reduces waste and reliance on primary resources. researchgate.net | Impurities in feedstock can affect product purity and performance. |
Exploration of Advanced Spectroscopic Probes for In-Situ and Real-Time Reaction Monitoring
Understanding how a chemical reaction proceeds is crucial for optimizing it. Future research will increasingly rely on advanced spectroscopic techniques that can monitor reactions as they happen (in-situ) and in real time.
For aluminum-based systems, techniques like ²⁷Al Nuclear Magnetic Resonance (NMR) spectroscopy have been invaluable for studying the coordination environment of aluminum atoms during dissolution and crystallization processes. acs.orgosti.govrsc.orgrsc.org This allows researchers to observe the transformation of aluminum from a tetrahedral to an octahedral geometry, providing critical insights into reaction mechanisms. acs.orgosti.govrsc.org
Emerging areas of focus include:
In-Situ Raman and Infrared (IR) Spectroscopy: These methods provide vibrational information about the molecules involved in a reaction, allowing for the tracking of reactants, intermediates, and products in real-time. Raman spectroscopy, in particular, has proven effective for safely monitoring hazardous reactions involving organoaluminum compounds. spectroscopyonline.comacs.org
X-ray Absorption Near-Edge Structure (XANES) Spectroscopy: XANES is highly sensitive to the oxidation state and coordination geometry of atoms. Future studies could use this technique to probe the local environment of the aluminum and bromine atoms in AlBr(OH)₂ during its synthesis or catalytic activity. aps.org
Coupled Techniques: Combining multiple techniques, such as simultaneous X-ray diffraction and spectroscopic analysis, can provide a more complete picture of the structural and chemical changes occurring during a reaction.
The following table summarizes key spectroscopic probes and the information they can provide for the study of this compound.
| Spectroscopic Probe | Type of Information | Potential Application for AlBr(OH)₂ |
| ²⁷Al NMR Spectroscopy | Aluminum coordination environment (e.g., tetrahedral vs. octahedral), speciation in solution. researchgate.net | Monitoring the formation of Al-OH and Al-Br bonds during synthesis. acs.orgosti.govrsc.org |
| In-Situ Raman Spectroscopy | Vibrational modes of chemical bonds, molecular structure. spectroscopyonline.com | Real-time tracking of intermediate species during catalytic reactions. acs.org |
| In-Situ FTIR Spectroscopy | Functional group identification and changes. | Observing the role of hydroxyl groups in surface reactions. |
| X-ray Absorption Spectroscopy (XAS/XANES) | Local atomic structure, oxidation state, and coordination geometry. aps.org | Characterizing the precise atomic arrangement around aluminum and bromine centers. |
Application of Machine Learning and Artificial Intelligence in Predictive Material Design
The traditional trial-and-error approach to discovering new materials is time-consuming and expensive. paperpublications.orgacs.org The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize this process by enabling predictive material design. kneopen.comresearchgate.net
By training algorithms on large datasets of known materials and their properties, AI models can predict the characteristics of new, hypothetical compounds. psu.eduumich.eduoaes.cc This data-driven approach can rapidly screen vast numbers of potential catalyst compositions to identify the most promising candidates for a specific application. paperpublications.orgrsc.orgarxiv.org
For this compound, AI could be used to:
Predict Catalytic Activity: ML models can learn the relationships between a catalyst's structure (like the ratio of bromide to hydroxide (B78521) ions) and its performance in a given reaction. psu.edu
Accelerate Discovery of Synthetic Routes: AI can analyze existing chemical literature and experimental data to suggest novel and more efficient pathways for synthesizing AlBr(OH)₂. kneopen.com
Optimize Material Properties: Generative models, a type of AI, can design entirely new aluminum-based materials with tailored properties, such as enhanced thermal stability or specific surface reactivity. researchgate.net
The table below illustrates how AI and machine learning can be applied at different stages of the material development lifecycle for AlBr(OH)₂.
| Development Stage | AI/Machine Learning Application | Expected Outcome |
| Initial Design | Generative models predict novel, stable crystal structures. oaes.cc | Identification of new, potentially more active polymorphs of AlBr(OH)₂. |
| Screening | High-throughput virtual screening of catalyst compositions. umich.edu | Rapid down-selection of the most promising candidates for synthesis. |
| Synthesis | AI-driven optimization of reaction conditions (e.g., temperature, pressure, catalysts). rsc.org | Increased yield and purity, reduced development time. |
| Characterization | Automated analysis of spectroscopic and microscopic data. | Faster and more accurate interpretation of experimental results. |
Rational Design of Tunable Catalytic Systems Based on this compound
The catalytic properties of aluminum-based materials are often linked to their acidity. The aluminum centers can act as Lewis acids (electron acceptors), while the hydroxide groups can act as Brønsted acids (proton donors). rsc.org The ability to "tune" or finely adjust this acidity is key to designing highly selective and efficient catalysts.
Future research in this area will focus on:
Modifying the Ligand Environment: The ratio of bromide to hydroxide ions in AlBr(OH)₂ directly influences its electronic structure and, therefore, its Lewis acidity. Synthesizing a series of related compounds, such as AlBr₂(OH), would allow for systematic tuning of catalytic activity.
Introducing Dopants: Incorporating other metal atoms into the structure of this compound could create new types of active sites or modify the properties of the existing ones. Doping aluminum oxides with fluoride, for instance, has been shown to generate strong Brønsted acid sites. rsc.org
The table below outlines strategies for tuning the catalytic properties of systems based on this compound.
| Tuning Strategy | Mechanism | Target Catalytic Property | Example Application |
| Varying Br/OH Ratio | Alters the electron density and Lewis acidity of the Al³⁺ center. | Enhanced activity for Lewis acid-catalyzed reactions. | Friedel-Crafts alkylation. wikipedia.org |
| Metal Doping | Introduces new catalytic sites or modifies existing ones. rsc.org | Bifunctional (acid-base or redox) catalysis. | Multi-step organic transformations. |
| Nanostructuring | Increases surface area and exposure of active sites. | Higher overall reaction rates. | Fine chemical synthesis. |
| Immobilization on Supports | Stabilizes the catalyst and facilitates recovery and reuse. whiterose.ac.uk | Improved catalyst lifetime and process sustainability. | Continuous flow reactions. |
Q & A
Basic: What are the recommended synthesis methods for aluminium bromide dihydroxide, and how can purity be optimized?
Answer:
this compound can be synthesized via controlled reactions between aluminium metal and hydrogen bromide (HBr) in non-aqueous solvents (e.g., dry toluene) to minimize hydrolysis. A typical protocol involves:
- Reacting stoichiometric amounts of Al and HBr under inert atmosphere (N₂ or Ar) at 80–100°C for 12–24 hours.
- Purifying the product via vacuum sublimation (80–100°C, 1–5 mmHg) to isolate crystalline forms .
Purity Optimization: - Use anhydrous solvents and rigorously exclude moisture.
- Monitor reaction progress via FTIR (disappearance of Al metal peaks at ~550 cm⁻¹) and confirm purity with elemental analysis (Al:Br:OH ratio) .
Basic: Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
Answer:
- X-ray Diffraction (XRD): Determines crystal structure and confirms the dihydroxide moiety by identifying lattice parameters and bond angles (e.g., Al–O–Br linkages) .
- FTIR Spectroscopy: Detects O–H stretching (~3200–3600 cm⁻¹) and Al–Br vibrational modes (400–600 cm⁻¹) .
- Solid-State NMR: ²⁷Al NMR distinguishes tetrahedral vs. octahedral coordination environments (e.g., δ ≈ 0 ppm for AlO₄ vs. δ ≈ 10 ppm for AlO₆) .
Advanced: How does moisture influence the stability and reactivity of this compound in catalytic applications?
Answer:
Moisture induces hydrolysis, forming HBr and aluminium hydroxides (e.g., Al(OH)₃), which degrade catalytic activity. Key findings:
- Hydrolysis follows pseudo-first-order kinetics in humid environments (studied via TGA and mass spectrometry) .
- Mitigation Strategies:
- Use desiccants (e.g., molecular sieves) in reaction setups.
- Employ glovebox techniques for moisture-sensitive reactions .
Advanced: What computational approaches elucidate the Lewis acid behavior of this compound?
Answer:
Density Functional Theory (DFT) simulations model electron-deficient Al centers:
- Electrostatic Potential Maps: Highlight Al³⁺ as the primary Lewis acid site, with Br⁻ and OH⁻ acting as electron donors .
- Fukui Function Analysis: Predicts regioselectivity in reactions (e.g., Al sites preferentially adsorb nucleophiles in Friedel-Crafts alkylation) .
Basic: What safety protocols are essential for handling this compound in laboratory settings?
Answer:
- Personal Protective Equipment (PPE): Lab coat, nitrile gloves, and safety goggles.
- Ventilation: Use fume hoods to avoid inhalation of HBr vapors (acute toxicity: OSHA HCS Category 4) .
- Spill Management: Neutralize with sodium bicarbonate and adsorb with inert materials (e.g., silica gel) .
Advanced: What is the mechanistic role of this compound in Friedel-Crafts alkylation?
Answer:
The compound facilitates carbocation formation via:
Lewis Acid Activation: Al³⁺ polarizes alkyl halides (R–X), promoting heterolytic cleavage to R⁺.
Stabilization: Bromide/hydroxide counterions stabilize intermediates (observed via in-situ Raman spectroscopy) .
Kinetic Studies: Rate constants (k) correlate with Al³⁺ concentration, confirming first-order dependence on catalyst loading .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
